LSEI_2386
Description
Overview of Bacteriocins: Classification, Biosynthesis, and Ecological Significance
Bacteriocins are proteinaceous toxins produced by bacteria to inhibit the growth of closely related bacterial species or even different genera. Their diverse structures and mechanisms of action make them a subject of intense research for potential applications in food preservation and as therapeutic agents.
General Characteristics of Bacteriocins from Gram-Positive Bacteria
Bacteriocins from Gram-positive bacteria are typically ribosomally synthesized peptides, ranging in size from small (<5 kDa) to larger proteins (>10 kDa). pjmonline.orgmdpi.comresearchgate.net A key characteristic is their heat stability, particularly for smaller peptides, although larger bacteriocins can be thermolabile. pjmonline.orgwikipedia.org They often possess a narrow to wide antibacterial spectrum, primarily targeting other Gram-positive bacteria, although some can also affect Gram-negative strains under certain conditions. nih.gov Producer strains typically exhibit specific immunity mechanisms to protect themselves from their own bacteriocins. nih.govsci-hub.se Biosynthesis involves the translation of an inactive prepeptide containing a leader sequence, which is subsequently removed during post-translational modification. nih.govnih.gov Some bacteriocins undergo further modifications, such as the formation of lanthionine (B1674491) or beta-methyl lanthionine rings in lantibiotics, or cystine rings in thiolbiotics. nih.gov Their antibacterial action often involves the destabilization of membrane functions in sensitive cells. nih.gov
Classification Systems of Bacteriocins
Bacteriocin (B1578144) classification systems have evolved as more diverse structures and mechanisms have been discovered. A commonly used system for Gram-positive bacteriocins categorizes them into classes based on the presence or absence of post-translational modifications and molecular weight. mdpi.comresearchgate.netscielo.br
Here is a simplified overview of a common classification system for Gram-positive bacteriocins:
| Class | Characteristics | Examples |
| Class I | Lantibiotics: Small peptides (<5 kDa), thermostable, extensively modified (e.g., lanthionine). | Nisin |
| Class II | Unmodified peptides (<10 kDa), thermostable. Subdivided into subclasses. | Pediocin-like (IIa), Two-peptide (IIb), Circular (IIc), Linear non-pediocin-like (IId) |
| Class III | Large proteins (>10 kDa), thermolabile. | Helveticin J, Enterolysin A |
| Class IV | Large complex bacteriocins with lipid or carbohydrate modifications. | (Less commonly adopted in some classifications) |
Class II bacteriocins, to which LSEI_2386 belongs, are further subdivided. Class IIa bacteriocins, for instance, are often characterized by an N-terminal consensus sequence and activity against Listeria monocytogenes. scielo.broup.com Class IIb bacteriocins consist of two distinct peptides that act synergistically. scielo.broup.com
Contextualizing this compound within Bacteriocin Research
This compound is a specific compound that has garnered attention within the broader field of bacteriocin research, particularly in the context of bacteriocin discovery and characterization from lactic acid bacteria.
Discovery and Initial Characterization of this compound
This compound was identified as a putative class II bacteriocin-like gene in Lactobacillus casei ATCC 334. nih.govresearchgate.netpherobase.com This gene was found to encode a peptide with a double-glycine leader. nih.govresearchgate.net Heterologous expression of the gene in Escherichia coli and subsequent partial purification of the peptide revealed that mature this compound exhibited significant bacteriocin activity, particularly against several Listeria species. nih.govresearchgate.netpherobase.com Initial characterization indicated that the antimicrobial activity of this compound was stable at high temperatures (121°C for 30 min) but was sensitive to treatment with proteinase K or trypsin, suggesting its proteinaceous nature. nih.govresearchgate.netpherobase.com this compound is described as a cationic peptide consisting of 22 amino acids and belongs to the class II bacteriocin group. researchgate.net It has also been identified as a putative pheromone peptide that possesses bacteriocin activity. nih.govresearchgate.netpherobase.com Genomic analysis of Lacticaseibacillus paracasei strains has shown the presence of the this compound bacteriocin cluster. mdpi.com
Academic Rationale for Investigating this compound
The academic rationale for investigating this compound stems from several key areas within microbiology and antimicrobial research. Bacteriocins, in general, are of interest due to the growing concern over antibiotic resistance and the need for novel antimicrobial agents. researchgate.net The study of specific bacteriocins like this compound contributes to a deeper understanding of the diversity, structure-function relationships, biosynthesis, and mechanisms of action of these peptides. researchgate.netoup.com
Specifically, research into this compound is motivated by:
Discovery of Novel Antimicrobials: Identifying and characterizing new bacteriocins like this compound expands the repertoire of potential antimicrobial compounds. science.gov
Understanding Microbial Interactions: Investigating bacteriocins helps elucidate the complex ecological interactions between bacteria, where these peptides play a role in competition and niche establishment.
Potential for Applications: The activity of this compound against Listeria species, a significant foodborne pathogen, highlights its potential for applications in food safety and preservation. nih.govresearchgate.netpherobase.com
Investigating Gene Regulation and Biosynthesis: Studies on the expression of genes like this compound under different conditions, such as exposure to nanoparticles, provide insights into the regulation of bacteriocin production. researchgate.net
Filling Knowledge Gaps: Research on less characterized bacteriocins like this compound helps fill gaps in the current understanding of bacteriocin biology and potential applications. mdpi.comeditage.comcwauthors.comyoutube.comenago.com
The academic pursuit of understanding this compound is thus driven by the potential to uncover new antimicrobial strategies, gain fundamental biological knowledge, and explore practical applications in areas like food safety.
Here is a table summarizing some key characteristics of this compound based on the available information:
| Characteristic | Detail |
| Producer Organism | Lactobacillus casei ATCC 334, Lacticaseibacillus paracasei strains |
| Classification | Putative Class II bacteriocin, Class IId |
| Peptide Length | 22 amino acids |
| Nature | Cationic peptide |
| Leader Peptide | Double-glycine leader |
| Activity Spectrum | Significant activity against several Listeria species, some lactobacilli |
| Thermal Stability | Tolerates 121°C for 30 min |
| Sensitivity | Sensitive to proteinase K and trypsin |
| Other Descriptions | Putative pheromone peptide with bacteriocin activity |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
DSIRDVSPTFNKIRRWFDGLFK |
Origin of Product |
United States |
Genomic and Bioinformatic Analysis of Lsei 2386
Identification of LSEI_2386 Gene Clusters
The identification of gene clusters encoding bacteriocins like this compound often involves the analysis of bacterial genomes for regions containing genes with characteristics typical of bacteriocin (B1578144) production. This includes structural genes encoding the bacteriocin peptide itself, as well as genes involved in regulation, modification, and transport. researchgate.netnih.govscience.govoup.commdpi.com
In Silico Genomic Mining Methodologies for Bacteriocins
In silico genomic mining utilizes computational tools and databases to screen genome sequences for putative bacteriocin gene clusters. This approach is particularly valuable for identifying novel bacteriocins or confirming the presence of known ones in newly sequenced genomes. oup.comoup.comresearchgate.net
Several bioinformatics databases and tools are instrumental in the genomic mining of bacteriocins. BAGEL (Bacteriocin, Antibiotic, and Lantibiotic Gene Explorer) is a web-based tool specifically designed to detect putative bacteriocin gene clusters by examining the genetic context of potential bacteriocin genes. researchgate.netresearchgate.netnih.gov BACTIBASE is an integrated database that provides information on bacterial antimicrobial peptides, including their physicochemical properties and sequences, aiding in the characterization of identified peptides. nih.govnih.gov NCBI (National Center for Biotechnology Information) databases, such as GenBank, house a vast collection of nucleotide and protein sequences, allowing for sequence similarity searches (BLAST) to identify homologs of known bacteriocins or related proteins. nih.govplos.org UNIPROT provides a comprehensive, high-quality resource of protein sequence and functional information. uniprot.org Tools like antiSMASH (antibiotics and Secondary Metabolite Analysis SHell) can also be used to identify gene clusters encoding secondary metabolites, including bacteriocins.
Genetic Context and Associated Regulatory Elements
The gene encoding this compound is typically found within a gene cluster that includes other genes necessary for its production and function. In Lacticaseibacillus paracasei SD1, for instance, the gene for this compound is located in a chromosomal region alongside a response regulator (plnD) and a protein belonging to the transmembrane fragile-X-F protein domain. nih.gov In other contexts, bacteriocin gene clusters, including those containing this compound homologs, may also include genes associated with bacteriocin immunity and transport, such as those similar to the transport gene LanT. cambridge.org Regulatory elements, such as conserved DNA repeats, are often found upstream of bacteriocin structural genes and play a role in controlling their expression. researchgate.netoup.comscience.govdoi.org These regulatory mechanisms can involve complex interactions between response regulators and DNA elements, sometimes influenced by phosphorylation. science.govdoi.org
Phylogenetic Distribution and Comparative Genomics of this compound
The phylogenetic distribution of this compound provides insights into its evolutionary history and its prevalence across different bacterial species and strains. Comparative genomics allows for the examination of the genetic similarities and differences in the genomic regions containing this compound across various isolates. researchgate.netplos.orgscience.govmit.eduresearchgate.net
Orthologous Sequences and Conservation Across Strains
This compound has been identified as a shared bacteriocin among certain phylogenetic groups within the Lacticaseibacillus casei group, including L. casei and L. paracasei. nih.govplos.org Orthologous sequences of this compound show high levels of sequence conservation across different strains where it is present. researchgate.netresearchgate.netduke.eduresearchgate.net For example, this compound from Lacticaseibacillus paracasei SP5 shows 100% sequence conservation to the respective peptide in Lacticaseibacillus casei ATCC 334. frontiersin.org This high degree of conservation suggests a conserved functional role for this peptide across these strains.
Evolutionary Insights from this compound Genomic Loci
Comparative genomic analysis of the genomic loci containing this compound can provide insights into the evolutionary dynamics of this bacteriocin. The presence of this compound in specific phylogenetic clades suggests its acquisition or maintenance within these lineages. researchgate.net The genomic context, including the presence of associated regulatory and transport genes, can also shed light on the evolutionary pressures shaping the bacteriocin production system. science.govresearchgate.netnih.gov Differences in gene content and organization within bacteriocin-encoding regions across strains can be attributed to evolutionary processes such as gene gain, loss, and horizontal gene transfer, which contribute to the adaptation of bacteria to their specific ecological niches. oup.comresearchgate.netnih.govplos.orgnih.gov While this compound is found in some Lacticaseibacillus strains, its absence in others, such as certain Lactiplantibacillus plantarum isolates from wild fermented foods, may indicate niche-specific selective pressures and the reliance on different antimicrobial mechanisms in those environments. mdpi.com
Table 1: Presence of this compound and other Bacteriocins in Selected Lacticaseibacillus Strains
| Strain | This compound | LSEI_2163 | Enterocin Xβ | Carnocin CP52 | Other Bacteriocins Mentioned | Source Organism (Original Classification) |
| Lacticaseibacillus casei ATCC 334 | Present | Present | Not specified | Not specified | Putative class II bacteriocins | Lactobacillus casei researchgate.netnih.gov |
| Lacticaseibacillus paracasei SD1 | Present | Present | Present | Not specified | Carnocin-CP52-like protein, Gassericin A | Lactobacillus paracasei nih.govplos.org |
| Lactobacillus rhamnosus GG | Present | Not specified | Not specified | Not specified | More bacteriocins than SD4 and SD11 researchgate.net | Lactobacillus rhamnosus researchgate.net |
| Lactobacillus rhamnosus (Intestinal isolates) | Present | Not specified | Present | Present | LanT-like transport gene cambridge.org | Lactobacillus rhamnosus cambridge.org |
| Lacticaseibacillus paracasei SP5 | Present | Not specified | Not specified | Not specified | ABC transporter (LSEI 2384) frontiersin.org | Lacticaseibacillus paracasei frontiersin.org |
| Lactiplantibacillus plantarum (Wild fermented food isolates) | Absent | Not specified | Not specified | Not specified | Varied repertoire of antimicrobial peptides mdpi.com | Lactiplantibacillus plantarum mdpi.com |
Table 2: Physicochemical Properties of Mature this compound Peptide
| Property | Value | Source |
| Molecular Weight | ~2.5 kDa | Predicted frontiersin.org |
| pI | ~8.34 | Predicted frontiersin.org |
| Activity | Tolerates 121°C for 30 min | Research findings researchgate.netnih.gov |
| Sensitivity | Sensitive to Proteinase K and Trypsin | Research findings researchgate.netnih.gov |
Table 3: Bioinformatics Databases and Tools Used in this compound Analysis
| Database/Tool | Primary Function | Application in this compound Analysis |
| BAGEL | Bacteriocin gene cluster identification | Revealed areas of interest encoding genes for bacteriocin production, including this compound researchgate.netresearchgate.net |
| BACTIBASE | Bacteriocin characterization and information | Provides physicochemical properties and sequences of bacteriocins nih.govnih.gov |
| NCBI | Nucleotide and protein sequence databases, BLAST | Used for searching for homologs and related proteins nih.govplos.org |
| UNIPROT | Protein sequence and functional information | Provides comprehensive protein data uniprot.org |
| antiSMASH | Identification of secondary metabolite gene clusters | Can be used to identify bacteriocin gene clusters oup.com |
Biosynthesis and Production Methodologies for Lsei 2386
Native Biosynthesis Pathways in Producer Organisms
The native biosynthesis of class II bacteriocins, such as LSEI_2386, is a multi-step process encoded by a cluster of genes. This process involves the ribosomal synthesis of a precursor peptide followed by post-translational processing and secretion.
Bacteriocins are ribosomally synthesized peptides, meaning they are translated from an mRNA template. The process begins with the transcription and translation of a structural gene, which for this compound is found within the genome of Lactobacillus casei ATCC 334. This initial translation product is not the final, active bacteriocin (B1578144) but an inactive precursor known as a prepeptide.
A key feature of many class II bacteriocins is the presence of an N-terminal leader sequence attached to the C-terminal propeptide (the eventual mature bacteriocin). Genes for putative class II bacteriocins in L. casei ATCC 334, including this compound, are predicted to encode peptides that feature a double-glycine (GG) leader. This leader peptide serves multiple functions, including keeping the bacteriocin inactive inside the producer cell and acting as a recognition signal for the secretion machinery. The maturation of this compound requires the proteolytic cleavage of this leader sequence, a step that is often coupled with its transport out of the cell.
The secretion of class II bacteriocins is typically mediated by a dedicated transport system. The gene clusters that encode these bacteriocins also contain genes for an ATP-binding cassette (ABC) transporter and an accessory protein. This ABC transporter is a membrane-bound protein complex that recognizes the leader peptide of the bacteriocin prepeptide. It utilizes the energy from ATP hydrolysis to both cleave the leader peptide at the double-glycine site and translocate the now-active mature bacteriocin across the cytoplasmic membrane and out of the cell.
In addition to the structural and transport genes, bacteriocin gene clusters almost always include a gene for an immunity protein. This protein specifically protects the producer organism from the antimicrobial action of its own bacteriocin. For this compound, it is expected that its native production in L. casei relies on a similar dedicated ABC transporter and a specific immunity protein to prevent self-inhibition.
Heterologous Expression Systems for this compound Production
To overcome low yields from native producers or to facilitate study and purification, bacteriocins are often produced in heterologous hosts. Escherichia coli is a frequently used platform for this purpose due to its rapid growth, well-understood genetics, and the availability of numerous genetic tools.
This compound has been successfully expressed heterologously in Escherichia coli to characterize its function. The general strategy involves cloning the gene sequence encoding the bacteriocin into a suitable expression vector under the control of a strong, inducible promoter, such as the T7 promoter. This plasmid is then transformed into an appropriate E. coli expression strain, for instance, Origami™ (DE3) pLysS.
Induction of gene expression, often achieved by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG), triggers the host cell's machinery to produce the recombinant protein. The expressed peptide can then be purified from the cell lysate for activity assays.
| Component | Description | Reference |
|---|---|---|
| Bacteriocin | This compound (Class II) | |
| Native Producer | Lactobacillus casei ATCC 334 | |
| Expression Host | Escherichia coli Origami™ (DE3) pLysS | |
| Vector | pAB-238-LSEI_2386 | |
| Inducer | 1 mM IPTG |
While effective, the heterologous production of bacteriocins like this compound is not without its challenges. Several factors can limit the yield and activity of the recombinant peptide.
Metabolic Burden: High-level expression of a foreign protein places a significant metabolic load on the host cell, diverting resources like ATP and amino acids from normal cellular processes. This can impair cell growth and consequently reduce protein yields.
Protein Misfolding and Insolubility: Differences between the cellular environments of the native producer (L. casei) and the heterologous host (E. coli) can lead to improper folding of the recombinant protein. This can result in the formation of inactive, insoluble aggregates known as inclusion bodies.
**Host
Mechanisms of Action of Lsei 2386 on Target Microorganisms
Cellular and Molecular Interactions
The primary mode of action for many bacteriocins, including those in Class II, involves disrupting the integrity of the target cell membrane. elabp.orgmdpi.com While specific detailed studies on the molecular interactions of LSEI_2386 with target microorganism membranes are limited in the provided information, its classification and observed effects suggest a membrane-centric mechanism.
Interaction with Bacterial Cell Membranes
As a peptide, this compound is expected to interact with the bacterial cell membrane, which is a common target for antimicrobial peptides and bacteriocins. elabp.orgopenaccessjournals.com These interactions are often driven by electrostatic forces between the positively charged residues of the peptide and the negatively charged components of the bacterial membrane, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria or lipopolysaccharides (LPS) in Gram-negative bacteria. openaccessjournals.comnih.gov
Induction of Membrane Permeabilization and Pore Formation
Research on this compound and modified peptides based on its sequence (like KL15) has indicated an ability to enhance cell membrane permeability. researchgate.net This permeabilization can lead to the formation of pores in the membrane. openaccessjournals.comprobiotic-conference.netelifesciences.org Pore formation is a well-established mechanism for many bacteriocins, disrupting the barrier function of the cytoplasmic membrane. elabp.orgnih.gov
Consequences of Membrane Disruption (e.g., ATP Depletion, Ionic Imbalance)
The disruption of the bacterial cell membrane through permeabilization and pore formation has severe consequences for the target microorganism. The loss of membrane integrity leads to the leakage of essential intracellular components, including ions and ATP. elabp.org This dissipation of the proton motive force and depletion of ATP reserves cripples cellular processes, ultimately leading to cell death. areeo.ac.irelabp.orgnih.govprobiotic-conference.net While direct experimental data specifically detailing ATP depletion or ionic imbalance induced by this compound in target microorganisms is not provided, these are the expected downstream effects of significant membrane permeabilization by bacteriocins of this type.
Specific Receptor Binding and Signal Transduction Pathways
Some bacteriocins exert their effects through binding to specific receptors on the surface of target cells, which can be followed by signal transduction events. plos.orguio.no this compound has been described as a putative pheromone peptide with bacteriocin (B1578144) activity. nih.govresearchgate.netnih.govplos.orgscience.govscience.gov Pheromone peptides can interact with receptors to trigger specific responses. probiotic-conference.net In silico studies have explored potential protein-protein interactions between this compound and Streptococcus mutans membrane proteins GtfB and LuxS, which are involved in biofilm formation and quorum sensing. nih.govresearchgate.netplos.org This suggests a potential for receptor-mediated interactions, although the precise receptor binding and subsequent signal transduction pathways in target microorganisms require further investigation.
Resistance Mechanisms in Target Microorganisms
Information regarding specific resistance mechanisms employed by target microorganisms directly against this compound is not extensively detailed in the provided search results. However, general mechanisms of resistance to bacteriocins in target bacteria can involve alterations to the cell membrane, enzymatic inactivation of the bacteriocin, or active efflux of the peptide. mdpi.comreactgroup.orgnih.govnih.govscience.gov
Role of Immunity Proteins in Producer Strains
Bacteriocin-producing bacteria, such as the Lactobacillus and Lacticaseibacillus strains that produce this compound, possess specific mechanisms to protect themselves from the antimicrobial activity of their own bacteriocins. mdpi.comuio.noreactgroup.orgresearchgate.net This self-protection is typically mediated by immunity proteins, which are often encoded within the same gene cluster as the bacteriocin. researchgate.netlongdom.orgmdpi.comreactgroup.orgresearchgate.netresearchgate.netmdpi.com These immunity proteins can interact with the bacteriocin or its target site to neutralize its effect, thereby preventing self-intoxication. uio.no Genomic analysis of this compound-producing strains has revealed the presence of gene clusters containing putative immunity/transport proteins and ABC transporters, which are likely involved in the secretion of the bacteriocin and conferring immunity to the producer strain. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov
Acquired and Intrinsic Resistance Mechanisms in Target Bacteria
This compound is a peptide identified in strains of Lactobacillus casei and Lactobacillus paracasei. It is characterized as a putative pheromone peptide and a class IId bacteriocin, exhibiting antimicrobial activity, notably against several Listeria species. nih.govwikipedia.orgwikipedia.orgthegoodscentscompany.com While the mechanism by which this compound exerts its antimicrobial effect involves targeting susceptible bacteria, the development and presence of resistance mechanisms in target microorganisms are critical aspects influencing its potential efficacy.
Bacterial resistance to antimicrobial agents, including bacteriocins like this compound, can arise through both intrinsic and acquired mechanisms. Intrinsic resistance refers to the inherent ability of a bacterial species to withstand the effects of an antimicrobial agent, independent of prior exposure or horizontal gene transfer. fishersci.cauni.lu This can be due to structural features such as the composition of the cell wall or outer membrane, or the presence of naturally occurring efflux pumps. uni.lu For instance, the thick lipopolysaccharide layer in Gram-negative bacteria can confer intrinsic resistance to certain antimicrobials. uni.lu
Acquired resistance, conversely, develops through genetic changes, either via spontaneous mutations in chromosomal genes or through the acquisition of foreign genetic material via horizontal gene transfer mechanisms like conjugation, transformation, or transduction. fishersci.ca These genetic alterations can lead to biochemical resistance mechanisms such as enzymatic inactivation of the antimicrobial agent, modification of the cellular target, altered permeability reducing intracellular concentration, or the activation of efflux pumps that expel the compound from the cell. fishersci.cauni.luatamanchemicals.comnih.gov
In the context of bacteriocins, bacteria can develop resistance through various strategies. These often involve modifications to the bacterial cell envelope or the production of specific immunity proteins. Changes in the composition or structure of the bacterial cell surface can affect the binding or translocation of bacteriocins. labsolu.ca For bacteriocins that target specific membrane receptors or lipid molecules (like lipid II for nisin), alterations in these targets can confer resistance. nih.gov Bacteria can also produce immunity proteins that specifically interact with and neutralize the activity of a particular bacteriocin, often encoded by genes located within the same genetic locus as the bacteriocin structural gene. mdpi.comresearchgate.net Efflux pumps can also play a role in bacteriocin resistance by actively transporting the peptide out of the bacterial cell. atamanchemicals.com
While this compound has demonstrated antimicrobial activity against target bacteria such as Listeria species, detailed research findings specifically elucidating the acquired and intrinsic resistance mechanisms employed by these bacteria against this compound are not extensively available in the provided literature. Studies have focused on identifying this compound and its activity nih.govwikipedia.orgwikipedia.orgthegoodscentscompany.com, and some in silico work has explored its potential interactions with bacterial proteins involved in processes like biofilm formation in Streptococcus mutans wikipedia.orgwikidata.org, which could indirectly relate to bacterial persistence or tolerance, but not necessarily direct resistance mechanisms to the peptide's lytic action. The presence of bacteriocin immunity protein genes alongside the this compound gene in L. paracasei suggests a potential self-protection mechanism for the producing strain mdpi.comresearchgate.net, but this does not detail resistance in target pathogens.
Biological Activity and Spectrum of Lsei 2386
Antimicrobial Activity Against Gram-Positive Pathogens
LSEI_2386 has demonstrated notable inhibitory effects against several Gram-positive bacteria, including significant foodborne pathogens and those relevant to human health.
Inhibition of Listeria Species
A key finding regarding the biological activity of this compound is its significant bacteriocin (B1578144) activity against various Listeria species. scilit.comresearchgate.netnih.govscience.govscience.govplos.orgresearchgate.netmdpi.comresearchgate.net Studies have shown that mature this compound exhibits potent antilisterial activity. researchgate.netplos.orgresearchgate.net For instance, it has been specifically noted for its strong inhibitory activity against Listeria monocytogenes. sci-hub.se The presence of the gene encoding this compound in L. paracasei strains has been linked to their antimicrobial features, particularly against Listeria. mdpi.comresearchgate.net
Activity Against Staphylococcus aureus
This compound has also shown activity against Staphylococcus aureus. nih.govmdpi.comsci-hub.selongdom.orglongdom.org Cell-free culture supernatants (CFCS) derived from Lacticaseibacillus paracasei strains containing the this compound gene have been shown to inhibit the proliferation of S. aureus. nih.govmdpi.com While some studies indicate effectiveness, the level of activity can vary depending on the specific Lacticaseibacillus strain producing the peptide and the assay used. nih.govmdpi.comlongdom.org For example, heat-treated CFCS from one L. paracasei strain exhibited decreased activity against S. aureus compared to non-treated CFCS. nih.gov
Antimicrobial Activity Against Gram-Negative Pathogens
While bacteriocins from lactic acid bacteria are often primarily active against Gram-positive bacteria, this compound has also shown activity against certain Gram-negative pathogens. mdpi.comlongdom.orgresearchgate.net
Inhibition of Escherichia coli (including mcr-1 positive strains)
Research indicates that this compound, or CFCS containing it, can inhibit the growth of Escherichia coli. nih.govmdpi.comlongdom.orglongdom.orgresearchgate.netfrontiersin.org Some L. paracasei strains containing the this compound gene have demonstrated inhibitory effects against E. coli. nih.govmdpi.comresearchgate.net One study highlighted a L. paracasei strain (ABK) that showed the best inhibition for E. coli compared to other tested pathogens. mdpi.com Another study using cell lysates from L. paracasei strains also demonstrated antibacterial activity against Escherichia coli. researchgate.net While activity against E. coli is reported, specific data regarding the efficacy of this compound against mcr-1 positive strains were not found in the provided search results.
Activity Against Salmonella enterica
This compound has also been reported to exhibit antibacterial activity against pathogenic bacteria such as Salmonella enterica. mdpi.comscience.gov Co-incubation of S. enterica with CFCS from L. paracasei strains producing this compound has resulted in inhibition of biofilm formation and reduced pathogen viability. nih.gov
Activity Against Other Pathogens (e.g., Streptococcus mutans, oral pathogens)
Beyond the major foodborne and clinical pathogens, this compound or the bacteria producing it have shown potential activity against other microorganisms, including those relevant to oral health. In silico studies have explored protein-protein interactions between bacteriocins from L. paracasei SD1, which includes this compound, and proteins like GtfB and LuxS in Streptococcus mutans. plos.orgresearchgate.net These interactions are suggested to support putative antagonistic activity against S. mutans by potentially reducing microbial density and biofilm development. plos.orgresearchgate.net This suggests a potential role for this compound in inhibiting oral pathogens. plos.orgresearchgate.net
Based on the research findings, the antimicrobial spectrum of this compound can be summarized as follows:
| Pathogen Group | Specific Pathogens Mentioned | Activity Type / Observation | Source Indices |
| Gram-Positive | Listeria species (e.g., L. monocytogenes) | Significant bacteriocin activity, potent inhibition | scilit.comresearchgate.netnih.govscience.govscience.govplos.orgresearchgate.netmdpi.comresearchgate.netsci-hub.se |
| Staphylococcus aureus | Inhibition of proliferation, variable effectiveness | nih.govmdpi.comsci-hub.selongdom.orglongdom.org | |
| Gram-Negative | Escherichia coli | Inhibition of growth, antibacterial activity | nih.govmdpi.comlongdom.orglongdom.orgresearchgate.netfrontiersin.org |
| Salmonella enterica | Inhibition of growth, reduced viability, biofilm inhibition | nih.govmdpi.comscience.gov | |
| Other Pathogens | Streptococcus mutans, Oral pathogens | Putative antagonistic activity, potential inhibition of biofilm formation | plos.orgresearchgate.net |
This table summarizes the reported antimicrobial activities of this compound or this compound-producing strains against various pathogens based on the available research.
Anti-Biofilm Properties of this compound
Bacterial biofilms are structured communities of cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix, which provides increased resistance to antimicrobial agents and host immune responses. nih.gov The ability of this compound to interfere with biofilm formation and integrity has been investigated as a potential strategy to combat biofilm-associated infections.
Inhibition of Biofilm Formation and Disruption
Studies involving Lacticaseibacillus paracasei strains, known to produce peptides including this compound, have demonstrated antibiofilm capacity against various enteropathogenic bacteria. Cell-free culture supernatants (CFCS) from Lacticaseibacillus paracasei SP5, which contains this compound, showed significant inhibition of biofilm formation, with a notable effect against Salmonella enterica. nih.gov The antibiofilm activity of these CFCS was assessed using microbiological assays and confocal microscopy. nih.gov While the complete dispersal of preformed biofilms was not always achieved, treatments with CFCS were able to alter the classification of some pathogens into weaker biofilm-forming categories. up.ac.za The effectiveness in inhibiting and disrupting biofilms can be strain- and pathogen-specific. nih.gov
Gene Expression Analysis of Biofilm-Related Genes
To understand the mechanisms behind the antibiofilm properties, gene expression analysis of biofilm-formation-related genes has been conducted following exposure to substances containing this compound. In studies using CFCS from Lacticaseibacillus paracasei SP5, transcriptome-level analysis was employed to examine changes in the expression of genes involved in biofilm formation after a 24-hour co-incubation with pathogenic bacteria. nih.gov These genes are known to modulate processes such as adhesion to surfaces, auto-aggregation, and the production and transport of polysaccharides that form the biofilm matrix. nih.gov While the search results indicate that such analyses were performed in the context of CFCS containing this compound, specific data detailing the impact of isolated this compound on the expression levels of individual biofilm-related genes were not explicitly provided in the snippets. However, the methodology of using RT-qPCR for gene expression analysis in this context is established. nih.gov
Exploration of Non-Antimicrobial Biological Activities
Beyond its role as a bacteriocin and its effects on bacterial biofilms, research has also explored other potential biological activities of this compound, particularly its interactions with eukaryotic cells.
In Vitro Effects on Eukaryotic Cells: Apoptosis Induction in Cancer Cell Lines (e.g., SW480)
Investigations into the non-antimicrobial activities of peptides derived from Lactobacillus casei ATCC 334 have included assessing their effects on cancer cells. The peptide m2386, identified from the same source strain as this compound, has been shown to trigger apoptosis in the human colorectal cancer cell line SW480. researchgate.net The half maximal inhibitory concentration (IC50) for peptide m2386 on SW480 cells was determined to be 40 μg/ml using the MTT assay after 24 hours of treatment. researchgate.net
Apoptosis induction by m2386 in treated SW480 cells was analyzed using flow cytometry with Annexin V-fluorescein isothiocyanate (FITC) and propidium (B1200493) iodide double staining. researchgate.net These analyses indicated that a substantial population of treated SW480 cells underwent apoptosis. researchgate.net Further studies utilizing real-time quantitative polymerase chain reaction (qPCR) and Western blot analyses were conducted to investigate the mechanisms by which m2386 induces apoptosis in SW480 cells. researchgate.net Another study involving a modified peptide (KL15) based on the sequences of m2163 and m2386 also reported the ability to kill human adenocarcinoma cells, including SW480, with a measured IC50 of 50 μg/ml or 26.3 μM. researchgate.net
Data on the IC50 values for the effect of this compound (or m2386) on SW480 cells are summarized in the table below:
| Compound/Peptide | Cell Line | Assay | Treatment Time | IC50 | Source |
| m2386 | SW480 | MTT | 24 hours | 40 μg/ml | researchgate.net |
| KL15 | SW480 | MTT | Not specified | 50 μg/ml or 26.3 μM | researchgate.net |
These findings suggest a potential for this compound or related peptides from Lacticaseibacillus paracasei to induce programmed cell death in certain cancer cell lines in vitro.
Ecological and Physiological Roles of Lsei 2386 in Microbial Systems
Contribution to Microbial Competition and Niche Adaptation
Microbial communities are characterized by intense competition for limited resources and space. microbialcell.com The production of antimicrobial compounds, such as bacteriocins like LSEI_2386, is a key strategy employed by bacteria to gain a competitive advantage and establish or maintain their niche within these complex ecosystems. mdpi.commicrobialcell.combiorxiv.org this compound has been shown to exhibit antimicrobial activity against several pathogens, including various Listeria species. nih.govresearchgate.net This inhibitory effect allows producer strains to suppress the growth of susceptible competitors, thereby enhancing their ability to colonize and persist in a particular environment. microbialcell.com
The ability to produce bacteriocins contributes to the broader phenomenon of niche adaptation. mdpi.comoup.com By inhibiting competing microorganisms, this compound-producing strains can carve out a more favorable environment for their own growth and proliferation. This is particularly relevant in environments with high microbial diversity, where direct competition is a major factor shaping community composition. The presence or absence of genes encoding bacteriocins like this compound can represent a deviation in the antimicrobial profiles of strains adapted to specific niches, suggesting that different environments may select for distinct sets of antimicrobial mechanisms. mdpi.com
Role in Probiotic Functionality of Producer Strains
This compound is associated with the beneficial probiotic functions of the strains that produce it. nih.govresearchgate.net Probiotic bacteria are known for their ability to confer health benefits to the host, often through mechanisms that include the production of antimicrobial substances, modulation of the immune system, and competition with pathogens. frontiersin.orgnih.gov The genomic analysis of L. paracasei strains isolated from fermented palm sap, which carry genes encoding this compound among other bacteriocins, has revealed traits consistent with probiotic potential. nih.govresearchgate.net
The antimicrobial activity of this compound against pathogens is a direct contributor to the probiotic effect by helping to inhibit the colonization and growth of harmful microorganisms in the host. nih.govresearchgate.netnih.gov This antagonistic activity is considered an important characteristic of probiotic strains. nih.gov While other factors also contribute to probiotic functionality, the production of bacteriocins like this compound is a significant mechanism by which producer strains can exert a protective role and influence the composition of the surrounding microbiota. nih.govresearchgate.net
Environmental Contexts of this compound Production
Strains known to produce or possess the genetic capacity for this compound production have been isolated from various environmental sources. Lacticaseibacillus paracasei strains producing this compound have been identified in fermented palm sap, highlighting the presence of this bacteriocin (B1578144) in traditional fermented foods. nih.govresearchgate.net L. paracasei is a species frequently isolated from fermented food and drink products. nih.gov
Beyond fermented foods, this compound-associated genes have also been found in strains isolated from human biological niches. For instance, L. paracasei strain PS23, isolated from the feces of healthy humans, has been studied for its anti-inflammatory effects and likely represents a human gut isolate that could potentially produce this compound, given its association with the species. nih.govresearchgate.net Furthermore, Lacticaseibacillus rhamnosus strains containing the this compound domain have been identified in the vaginal microbiota of healthy women, indicating its presence in this specific human environment. frontiersin.org
Advanced Research Methodologies and Future Directions
Structural Elucidation Techniques (e.g., Mass Spectrometry, NMR, X-ray Crystallography)
Determining the precise three-dimensional structure of LSEI_2386 is fundamental to understanding its biological activity and guiding further modifications. Advanced structural elucidation techniques play a crucial role in this process.
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular mass and elemental composition of a compound, as well as to elucidate its structural features through fragmentation analysis. mcmaster.casydney.edu.aumdpi.comlibretexts.org For a peptide like this compound, MS can confirm its molecular weight and provide information about its amino acid sequence through tandem MS (MS/MS). mdpi.comnih.gov High-resolution MS can accurately measure the mass of ions, allowing for the determination of the elemental composition and distinguishing between compounds with very similar masses. mcmaster.calibretexts.org Fragmentation patterns generated during MS/MS experiments provide crucial data about the connectivity of amino acids and the presence of post-translational modifications, such as disulfide bonds, which have been shown to be important for the activity of related bacteriocins like LSEI_2163. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the detailed three-dimensional structure of molecules in solution. wikipedia.orgmsu.edubiyokimya.vetbyjus.com NMR provides information about the chemical environment of individual atoms and the connectivity between nearby nuclei, allowing for the determination of bond angles, dihedral angles, and interatomic distances. wikipedia.orgbiyokimya.vetbyjus.com For peptides and proteins, multidimensional NMR experiments (e.g., 2D, 3D, and 4D NMR) are used to assign resonances and obtain structural constraints, which are then used to calculate the 3D structure. nih.gov NMR can also provide insights into the dynamics and flexibility of this compound. wikipedia.orgbyjus.com
Combining the data from these techniques provides a comprehensive understanding of the structure of this compound, which is essential for rational design and engineering efforts.
Protein Engineering and Rational Design of this compound Variants
Given that this compound is a peptide, protein engineering and rational design approaches are highly relevant for improving its biological activity and stability. Protein engineering involves modifying the amino acid sequence of a protein or peptide to alter its properties. nih.govslideshare.net Rational design, a key approach within protein engineering, relies on understanding the relationship between a protein's structure and function to guide targeted modifications. biosynsis.comfrontiersin.orgnih.gov
Mutagenesis Studies to Elucidate Structure-Activity Relationships
Mutagenesis studies are fundamental to understanding the structure-activity relationship (SAR) of this compound. By introducing specific changes to the amino acid sequence, researchers can investigate the role of individual residues or regions in the peptide's activity and stability. biyokimya.vetfrontiersin.org Site-directed mutagenesis allows for the targeted replacement of specific amino acids, while random mutagenesis can be used to explore a wider range of sequence space. nih.govslideshare.net
By analyzing the effects of these mutations on the bacteriocin (B1578144) activity against Listeria species and the peptide's stability, researchers can identify key residues or motifs responsible for its function. This information is crucial for rationally designing variants with improved properties. For instance, studies on the related bacteriocin LSEI_2163 demonstrated that specific cysteine residues forming a disulfide bridge were required for optimal antibacterial activity, and their replacement significantly reduced activity. researchgate.net Similar studies on this compound could reveal the importance of specific residues or structural features for its potent anti-Listeria activity.
Enhancement of Biological Activity and Stability
Enhancing the stability of this compound is important for its potential application, especially considering its susceptibility to proteases like proteinase K and trypsin. researchgate.net Strategies for improving peptide stability include introducing more stable amino acids, incorporating non-canonical amino acids, engineering disulfide bonds (if not naturally present or to add additional stability), cyclization, or modifying the peptide backbone. frontiersin.orgacs.orgnih.govpnas.orgclinisciences.com Rational design, guided by structural information and SAR data, can identify specific sites where modifications are likely to increase resistance to degradation or improve thermal stability without compromising activity. biosynsis.comnih.govacs.orgnih.govpnas.orgarxiv.org
Integration with Synthetic Biology for Optimized Production
Synthetic biology offers powerful tools for optimizing the production of this compound, particularly if large quantities are required for research or potential applications. Synthetic biology involves designing and constructing new biological parts, devices, and systems, or re-designing existing natural biological systems for useful purposes. clinisciences.com
For peptide production, synthetic biology approaches can be used to engineer microbial hosts (e.g., Escherichia coli or Lactobacillus species) for efficient and high-yield expression of this compound. researchgate.netclinisciences.comsci-hub.sesjtu.edu.cn This can involve optimizing gene sequences for expression in the chosen host, designing genetic circuits to regulate expression levels, and engineering metabolic pathways to enhance the availability of precursor amino acids. sjtu.edu.cnresearchgate.net Cell-free protein synthesis systems, a growing area within synthetic biology, also offer a flexible platform for producing peptides and proteins outside of living cells, which can be advantageous for toxic compounds or those difficult to express intracellularly. researchgate.net Furthermore, synthetic biology can facilitate the incorporation of non-canonical amino acids into this compound, expanding the possibilities for engineering enhanced properties. biosynsis.com
Development of Advanced In Vitro Models for Activity Assessment
Accurate and reliable assessment of this compound's biological activity is crucial throughout the research and development process. While traditional microbiological assays provide fundamental information, advanced in vitro models can offer more physiologically relevant conditions and deeper insights into the mechanisms of action. researchgate.netmdpi.com
Microbiological Assays for Growth Inhibition and Biofilm Assays
Standard microbiological assays, such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests, are essential for quantifying the growth inhibitory and killing activity of this compound against target bacteria like Listeria. researchgate.netslideshare.netnihs.go.jpnih.govpharmacologydiscoveryservices.comthepharmajournal.com These assays typically involve exposing bacteria to varying concentrations of the compound and measuring the effect on growth. slideshare.netnihs.go.jpnih.govthepharmajournal.com Common methods include broth dilution and agar (B569324) diffusion assays, which measure inhibition zones. slideshare.netnihs.go.jpnih.govthepharmajournal.com
Given that Listeria species can form biofilms, which are often more resistant to antimicrobial agents than planktonic cells, biofilm assays are particularly important for evaluating the full potential of this compound. researchgate.netemerypharma.comnih.govresearchgate.netresearchgate.netasm.org Biofilm assays can assess the ability of this compound to inhibit biofilm formation or to eradicate pre-formed biofilms. emerypharma.comnih.govresearchgate.net Methods include microplate-based assays (e.g., using crystal violet staining to quantify biomass or metabolic dyes to assess viability) and more complex flow cell models that mimic in vivo conditions. emerypharma.comnih.govresearchgate.netresearchgate.netasm.orginnovotech.ca These assays provide critical data on the efficacy of this compound against bacteria in a more relevant physiological state. researchgate.netasm.org Advanced techniques like microscopy (light, confocal, electron) can be used to visualize biofilm structure and the effects of the compound. researchgate.netresearchgate.net
Integrating these advanced research methodologies provides a comprehensive framework for the in-depth study of this compound, paving the way for the rational design of improved variants and the development of efficient production strategies, ultimately facilitating the exploration of its potential applications.
Cell-Free Culture Supernatant (CFCS) Analysis
Cell-Free Culture Supernatant (CFCS) analysis is a fundamental technique used to investigate the antimicrobial compounds secreted by bacteria, including bacteriocins like this compound. nih.govresearchgate.netmdpi.com Studies have utilized CFCS from Lacticaseibacillus paracasei strains containing the this compound gene to assess antimicrobial activity against target pathogens such as Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net The antimicrobial capacity of CFCS can be determined through microbiological assays, measuring the reduction in pathogen viability. nih.govresearchgate.net While CFCS analysis confirms the presence of secreted antimicrobial substances, detailed methodologies specifically for the isolation and advanced characterization of this compound from CFCS using techniques beyond basic purification and activity assays are not extensively detailed in the available search results. nih.govresearchgate.net
Advanced Microscopy Techniques (e.g., Confocal Microscopy)
Advanced microscopy techniques, such as confocal microscopy, are valuable tools for visualizing the effects of antimicrobial compounds on target cells and biofilms. nih.govresearchgate.net In the context of this compound research, confocal microscopy has been employed to evaluate the inhibition of biofilm formation by CFCS derived from Lacticaseibacillus paracasei strains producing this compound. nih.govresearchgate.net This allows for the visualization of changes in biofilm structure and biomass upon exposure to the antimicrobial supernatant. nih.govresearchgate.net While these techniques provide insights into the effects of the CFCS containing this compound, detailed studies focusing on using advanced microscopy to directly visualize the interaction of purified this compound peptide with bacterial cell membranes or other cellular components were not prominent in the search results. Other microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are mentioned in the context of general antimicrobial research but not specifically applied to this compound interactions. probiotic-conference.netcore.ac.uk
Potential Academic Applications and Research Tools
This compound, as a bacteriocin with antimicrobial activity, holds potential for various academic applications and as a research tool, particularly in the fields of microbiology, food science, and potentially medicine. researchgate.netmdpi.complos.orgscience.govnih.govmdpi.commdpi.com Its identification and characterization contribute to the broader understanding of bacterial defense mechanisms and microbial ecology. science.gov
Novel Antimicrobial Agents in Research
The primary potential academic application of this compound lies in its capacity as a novel antimicrobial agent. researchgate.netmdpi.commdpi.com Research has shown its activity against significant pathogens, including several Listeria species. researchgate.netnih.govplos.orgnih.govscience.gov This makes it a subject of interest for developing new strategies to combat bacterial infections and food spoilage. mdpi.commdpi.commdpi.comresearchgate.net The study of this compound contributes to the discovery and characterization of new bacteriocins, which are gaining attention as alternatives or complements to traditional antibiotics, especially in the face of rising antibiotic resistance. core.ac.uksci-hub.semit.edu
Probing Microbial Interactions and Ecology
This compound plays a role in the microbial interactions of its producing organisms, primarily Lacticaseibacillus strains. researchgate.netscience.gov As a bacteriocin, it provides a competitive advantage against sensitive bacteria in the same ecological niche. nih.govsci-hub.senazarethcastellanos.com Studying the production and activity of this compound can provide valuable insights into the complex dynamics of microbial communities, including competition and coexistence. science.govnazarethcastellanos.comnih.gov Research into this compound contributes to understanding how bacteriocins shape microbial ecology in environments like the gut or fermented foods. mdpi.comcore.ac.uknazarethcastellanos.com
Molecular Probes for Cell Membrane Biology
While the search results highlight this compound's antimicrobial activity which likely involves interaction with bacterial cell membranes, its specific application as a molecular probe for studying cell membrane biology is not explicitly detailed. Molecular probes are often used to investigate the structure, function, and dynamics of cell membranes. science.gov Further research would be needed to explore the potential of this compound or modified versions thereof as tools to specifically target and study aspects of bacterial cell membranes. The mechanism by which this compound exerts its antimicrobial effect, potentially involving membrane disruption or pore formation, would be a prerequisite for its development as a molecular probe.
Unexplored Research Avenues and Theoretical Frameworks
Several unexplored research avenues and theoretical frameworks exist for this compound. The detailed mechanism of action of this compound at the molecular level, particularly its interaction with target cell membranes, warrants further investigation. While it is classified as a class IId bacteriocin, a deeper understanding of its specific membrane targets and the precise nature of the damage inflicted would be beneficial. researchgate.netnih.govnih.gov The potential for synergistic activity with other antimicrobial compounds or antibiotics is another area for exploration. Furthermore, investigating the regulatory mechanisms governing this compound production in different environmental conditions and in co-culture with other microorganisms could provide valuable ecological insights. The evolutionary history and genetic diversity of the this compound gene across different bacterial strains and species also present an interesting theoretical framework for study. nih.govoup.com Exploring potential modifications to the this compound peptide to enhance its stability, broaden its spectrum of activity, or improve its efficacy in specific applications represents a promising future direction. science.gov Finally, while its role in Listeria inhibition is noted, a comprehensive analysis of its activity against a wider range of clinically relevant and foodborne pathogens using standardized methodologies would be valuable. researchgate.netnih.govplos.orgnih.govscience.gov
Broader Target Spectrum Investigations
Investigations into the target spectrum of this compound have primarily identified activity against Listeria species. science.govnih.govscience.govnih.gov Studies have characterized this compound as having significant bacteriocin activity against several Listeria species. science.govnih.gov While Listeria spp. appear to be a consistent target, one source also indicated activity against Gram-negative bacteria, although the extent and specificity of this activity are less characterized compared to its effect on Listeria. Some research notes limited antimicrobial activity against Listeria species specifically attributed to this compound when discussed as a putative pheromone responsible for inducing other bacteriocin clusters. science.gov The absence of this compound in certain Lactiplantibacillus plantarum strains isolated from specific ecological niches suggests that its presence and target activity may be subject to niche-specific selective pressures.
Evolutionary Biology of Bacteriocin Systems
The presence and distribution of this compound within the genomes of Lacticaseibacillus species provide insights into the evolutionary biology of bacteriocin systems. This compound is found in members of the Lacticaseibacillus casei group, including L. paracasei and L. rhamnosus. nih.govnih.gov Comparative genomic analyses indicate that the presence of this compound can vary among different strains and evolutionary clades of these species. The distribution of bacteriocin genes, including the locus encoding this compound, appears to be ecologically structured, reflecting adaptation to specific environments and niche-specific selective pressures. The evolution of Lacticaseibacillus species is influenced by processes such as the acquisition of new genes, potentially including those for bacteriocins like this compound, through horizontal gene transfer, and the loss of genes that are no longer advantageous in a particular habitat. nih.gov Furthermore, the identification of this compound as a putative pheromone peptide involved in inducing bacteriocin production highlights its role within the complex regulatory networks that govern bacterial communication and the expression of antimicrobial systems, which are subject to evolutionary forces. science.govnih.govscience.gov
Conclusion
Summary of Key Academic Contributions of LSEI_2386 Research
This compound is a peptide that has garnered academic attention primarily due to its identification in Lacticaseibacillus species, notably Lacticaseibacillus casei ATCC 334 and various Lacticaseibacillus paracasei strains. Research has classified this compound as a putative pheromone peptide and a class IId bacteriocin (B1578144). mdpi.comresearchgate.netmdpi.com A significant academic contribution has been the demonstration of its antimicrobial activity, particularly its potent effect against several Listeria species. mdpi.comresearchgate.netplos.org This activity highlights its potential role in microbial interactions and potentially in food biopreservation contexts, as Listeria monocytogenes is a significant foodborne pathogen. mdpi.compeerj.comfrontiersin.orgmdpi.com
Studies have also investigated the stability of this compound, revealing its tolerance to high temperatures, specifically 121°C for 30 minutes. mdpi.comresearchgate.netnih.govpherobase.com However, its activity is susceptible to degradation by proteinase K and trypsin. mdpi.comresearchgate.netnih.govpherobase.com These findings provide crucial biochemical characteristics for understanding its potential applications and limitations.
Genomic analyses of Lacticaseibacillus strains have identified the gene encoding this compound (m2386) and its presence has been associated with the beneficial probiotic functions of these bacteria. mdpi.commdpi.com Comparative genomic studies have shown the presence of the this compound domain in certain evolutionary clades of Lacticaseibacillus rhamnosus and Lacticaseibacillus paracasei, indicating its distribution among related probiotic species. mdpi.comfrontiersin.org The gene has also been successfully expressed heterologously in Escherichia coli, which is a key step for potentially producing larger quantities of the peptide for further research and application development. mdpi.comresearchgate.netnih.govresearchgate.netucc.ie
In silico investigations have further contributed to the understanding of this compound by exploring its potential interactions with proteins of target pathogens, such as Streptococcus mutans. plos.orgnih.gov This computational approach provides insights into potential mechanisms of action and guides future experimental designs. Research has also included examining the expression levels of the m2386 gene under different conditions, such as exposure to nanoparticles. researchgate.net
The academic contributions surrounding this compound underscore its identification as a heat-tolerant bacteriocin with specific activity against Listeria, its genetic basis within probiotic Lacticaseibacillus strains, and initial explorations into its production and potential mechanisms.
Here is a summary of key academic findings regarding this compound:
| Feature | Finding | Source(s) |
| Classification | Putative pheromone peptide, Class IId bacteriocin | mdpi.comresearchgate.netmdpi.com |
| Producer Organisms | Lacticaseibacillus casei ATCC 334, Lacticaseibacillus paracasei strains, Lacticaseibacillus rhamnosus strains | mdpi.comresearchgate.netmdpi.complos.orgmdpi.comfrontiersin.org |
| Antimicrobial Activity | Significant activity against several Listeria species | mdpi.comresearchgate.netplos.org |
| Heat Stability | Tolerates 121°C for 30 minutes | mdpi.comresearchgate.netnih.govpherobase.com |
| Protease Sensitivity | Inactivated by proteinase K and trypsin | mdpi.comresearchgate.netnih.govpherobase.com |
| Heterologous Expression | Successfully expressed in Escherichia coli | mdpi.comresearchgate.netnih.govresearchgate.netucc.ie |
| Associated Trait | Linked to beneficial probiotic functions | mdpi.commdpi.com |
| In Silico Analysis | Explored interactions with Streptococcus mutans proteins | plos.orgnih.gov |
Outlook on Future Scholarly Investigations into this compound.
Despite the academic contributions made thus far, this compound is still considered a "less characterized antimicrobial gene," indicating ample scope for future scholarly investigations. mdpi.com A key area for future research involves a deeper exploration of its specific antimicrobial spectrum and potency against a wider range of pathogens beyond Listeria, potentially including quantitative data such as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs). Further detailed studies into its mechanism of action at the molecular level are also warranted to fully understand how it exerts its antimicrobial effects.
Future research could also focus on optimizing the heterologous expression and purification protocols for this compound to facilitate larger-scale production for more extensive characterization and application studies. nih.govresearchgate.netucc.ie Investigating the factors that regulate the expression of the m2386 gene in its native Lacticaseibacillus hosts could provide insights into enhancing its natural production within probiotic strains.
Given its heat stability, future academic work might explore its potential for applications in food processing or other areas where thermal treatments are used. mdpi.comresearchgate.netnih.govpherobase.com Further in silico studies could expand on predicting its interactions with various microbial targets and host factors. plos.orgnih.gov
Q & A
Q. How is LSEI_2386 identified and characterized as a bacteriocin in Lactobacillus paracasei SD1?
this compound is identified through genomic screening using a locally curated bacteriocin database specific to Lactobacilli. Computational tools like BLAST and sequence alignment confirm its homology to known bacteriocins. Molecular weight and structural features are validated via mass spectrometry and in silico analysis of its amino acid sequence, as detailed in genomic annotations (e.g., S4 Table) .
Q. What experimental approaches validate the antimicrobial activity of this compound?
In vitro assays using agar diffusion or broth microdilution are employed to test activity against target pathogens (e.g., Listeria spp.). Minimum inhibitory concentration (MIC) values are quantified, and zone-of-inhibition measurements are statistically analyzed to ensure reproducibility. Cross-referencing with negative controls (e.g., bacteriocin-deficient strains) isolates this compound-specific effects .
Q. How does this compound differ from other bacteriocins in L. paracasei SD1, such as LSEI_2163 or Enterocin Xβ?
Comparative genomic analysis reveals differences in gene clusters and promoter regions. Functional divergence is assessed via targeted knockout studies and activity spectra against distinct bacterial targets (e.g., Streptococcus mutans vs. Listeria). Class IIId classification distinguishes this compound’s thioether bond structure from class IIb bacteriocins like Enterocin Xβ .
Advanced Research Questions
Q. How can in silico methods elucidate the interaction mechanisms between this compound and bacterial targets like Streptococcus mutans?
Molecular docking simulations (e.g., AutoDock Vina) model interactions between this compound and virulence factors (e.g., gtfB or luxS proteins). Binding affinity scores and residue-specific interactions are analyzed to predict inhibition mechanisms. These computational insights guide follow-up mutagenesis experiments to validate critical binding sites .
Q. What strategies address contradictory data in this compound’s bacteriocin activity across different experimental models?
Contradictions (e.g., variable MIC values) are resolved by standardizing assay conditions (pH, temperature, and bacterial growth phase). Meta-analyses of raw data from multiple studies identify confounding variables. Statistical frameworks like ANOVA or mixed-effects models account for inter-experimental variability .
Q. How to design experiments to differentiate this compound’s activity from other bacteriocins in mixed cultures?
Use isogenic strains lacking specific bacteriocin genes (e.g., Δthis compound mutants) in co-culture assays. Metabolomic profiling (LC-MS) tracks bacteriocin production dynamics. Flow cytometry or fluorescence tagging quantifies target cell viability in real time, isolating this compound-specific effects .
Q. What genomic and proteomic techniques optimize the discovery of novel bacteriocins related to this compound?
Comparative pan-genomics across Lactobacillus strains identifies conserved bacteriocin operons. RNA-seq or CRISPR interference screens link gene expression to activity. Machine learning models trained on known bacteriocin sequences predict novel variants from metagenomic data .
Methodological Guidance
Q. How to ensure reproducibility in quantifying this compound’s antimicrobial efficacy?
Adopt standardized protocols (e.g., CLSI guidelines) for broth microdilution assays. Report MIC values with 95% confidence intervals and validate via independent replicates. Publish raw data and analysis scripts in open repositories to enable cross-validation .
Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?
Non-linear regression models (e.g., sigmoidal curves) fit dose-response data. Bootstrap resampling assesses parameter uncertainty. For multi-variable experiments, principal component analysis (PCA) disentangles synergistic or antagonistic effects .
Q. How to contextualize this compound’s activity within broader probiotic research?
Integrate findings with omics data (e.g., transcriptomics of host-pathogen interactions) to assess therapeutic potential. Systematic reviews using PRISMA frameworks synthesize evidence across in vitro, in vivo, and clinical studies, highlighting gaps for future research .
Data Presentation and Validation
Q. What criteria ensure rigorous presentation of this compound research data?
Follow IUPAC guidelines for biochemical nomenclature. Tabulate raw data (e.g., inhibition zones, MICs) alongside statistical summaries. Use scatter plots with error bars for dose-response curves and heatmaps for activity spectra. Annotate figures with effect sizes and p-values .
Q. How to validate this compound’s mechanism of action using structural biology?
X-ray crystallography or cryo-EM resolves its 3D structure. Molecular dynamics simulations predict conformational changes upon target binding. Site-directed mutagenesis confirms functional residues identified in silico .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
